molecular formula C22H15ClO6S B2596553 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-88-9

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2596553
CAS No.: 331460-88-9
M. Wt: 442.87
InChI Key: ODCOJXPXDGFICK-QQDOKKFESA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate is a complex organic compound with the molecular formula C22H15ClO6S This compound is known for its unique structural features, which include a benzodioxole ring, an acrylate moiety, and a chlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acrylate moiety can be reduced to form saturated derivatives.

    Substitution: The chlorobenzenesulfonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzenesulfonate group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated acrylate derivatives.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of target proteins. The chlorobenzenesulfonate group can enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl benzenesulfonate: Lacks the chlorine atom, which may affect its reactivity and solubility.

    4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-methylbenzenesulfonate: Contains a methyl group instead of chlorine, potentially altering its chemical properties.

Uniqueness

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate is unique due to the presence of the chlorobenzenesulfonate group, which can influence its reactivity and interactions with biological targets. This compound’s combination of structural features makes it a versatile tool in various scientific applications .

Properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO6S/c23-17-5-9-19(10-6-17)30(25,26)29-18-7-3-16(4-8-18)20(24)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCOJXPXDGFICK-QQDOKKFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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